4-Iodo-N-methylaniline
Description
4-Iodo-N-methylaniline (CAS: 60577-34-6) is an aromatic amine derivative with the molecular formula C₇H₈IN (molecular weight: 233.05 g/mol). It features a methyl group attached to the nitrogen atom and an iodine substituent at the para position of the benzene ring. The compound is synthesized via methylation of 4-iodoaniline using methylboronic acid and P(OEt)₃, yielding a yellow oil (73% yield) . Key spectroscopic data include:
- ¹H NMR (CDCl₃): δ 7.40–7.50 (m, 2H, aromatic), 6.44–6.47 (m, 2H, aromatic), 2.81 (s, 3H, CH₃) .
- ¹³C NMR: δ 148.8 (C-N), 137.8 (C-I), 115.2 (aromatic), 31.0 (CH₃) .
It serves as a precursor for pharmaceuticals and organic intermediates, such as β-lapachone-based carboxylesterase inhibitors .
Properties
IUPAC Name |
4-iodo-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVRDZGBMDYYQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209380 | |
| Record name | Benzenamine, 4-iodo-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60577-34-6 | |
| Record name | Benzenamine, 4-iodo-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060577346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-iodo-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodo-N-methylaniline can be synthesized through the iodination of N-methylaniline. The process involves dissolving N-methylaniline in acetic acid, followed by the addition of iodine and a sulfuric acid catalyst. The reaction mixture is then cooled to produce crystals, which are filtered and washed to obtain this compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and efficient purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-N-methylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of aniline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted anilines.
Oxidation Reactions: Products include nitroanilines and nitrosoanilines.
Reduction Reactions: Products include aniline and its derivatives.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
4-Iodo-N-methylaniline serves as a crucial building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique reactivity allows it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions.
2. Medicinal Chemistry:
The compound is investigated for its potential use in drug development. Its ability to interact with biological macromolecules makes it a candidate for designing new therapeutic agents. Studies have shown that derivatives of this compound exhibit significant anticancer properties by inducing apoptosis in cancer cells through oxidative stress mechanisms.
3. Biological Research:
In biological assays, this compound is utilized as a probe to study enzyme interactions and cellular pathways. Its electrophilic nature allows it to form stable interactions with nucleophilic sites on proteins, facilitating biochemical studies.
4. Material Science:
The compound is employed in the preparation of advanced materials such as conducting polymers and organic semiconductors due to its unique electronic properties.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer activity against various cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The mechanism involves the induction of apoptosis through increased levels of reactive oxygen species (ROS) and activation of caspase pathways.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Case Study on Antimicrobial Efficacy
In a laboratory study, this compound was tested against multiple bacterial strains. The results indicated significant inhibition zones, demonstrating its potential as an effective antimicrobial agent. For instance:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Salmonella enterica | 15 |
| Micrococcus luteus | 12 |
| Bacillus subtilis | 10 |
The study concluded that the compound exhibited a dose-dependent response against these strains.
Case Study on Cancer Cell Lines
A focused study on MCF-7 breast cancer cells revealed that treatment with this compound significantly reduced cell viability at concentrations above 10 µM after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound induces apoptosis through specific cellular pathways.
Mechanism of Action
The mechanism of action of 4-Iodo-N-methylaniline involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved include nucleophilic substitution, electrophilic addition, and redox reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variation on the Nitrogen Atom
4-Iodo-N,N-dimethylaniline
- Molecular Formula : C₈H₁₀IN (MW: 247.08 g/mol).
- Key Differences : The second methyl group on nitrogen increases steric hindrance and reduces hydrogen-bonding capacity. This compound is reported as a liquid but lacks detailed NMR data .
N-Boc 4-Iodo-N-methylaniline
Substituent Variation on the Benzene Ring
4-Iodo-2-methylaniline
- Molecular Formula : C₇H₈IN (MW: 233.05 g/mol).
- Key Differences: A methyl group at the ortho position (instead of N-methyl) creates steric effects, altering reactivity.
4-Methoxy-N-methylaniline
Biological Activity
4-Iodo-N-methylaniline is an aromatic amine compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : CHI N
- Molecular Weight : 219.05 g/mol
- Structure : The compound features a methyl group attached to the nitrogen atom of an aniline derivative, with an iodine substituent on the para position of the aromatic ring.
The biological activity of this compound is influenced by its structural properties, particularly the presence of the iodine atom, which can affect its reactivity and interaction with biological targets. The compound may interact with various enzymes and receptors, leading to alterations in their activity.
Anticancer Properties
Research has indicated that this compound may exhibit anticancer properties. For instance, studies have explored its role as a precursor in synthesizing compounds that inhibit human liver carboxylesterase (CE) activity, which is implicated in drug metabolism and cancer progression .
Toxicological Studies
In environmental contexts, this compound has been studied for its toxicity towards soil organisms. It has been shown to induce specific biochemical changes in earthworms, suggesting a potential risk to soil health and biodiversity .
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Mechanism Study : A study investigated the synthesis of N-methylated aniline analogues from this compound, focusing on their inhibitory effects on human liver CE. The results indicated that these compounds could serve as selective inhibitors, potentially leading to new therapeutic strategies against cancer .
- Environmental Impact Assessment : Research assessing the effects of this compound on soil organisms highlighted significant alterations in microbial communities following exposure. This study utilized denaturing gradient gel electrophoresis (DGGE) to analyze changes in microbial diversity, revealing shifts that could impact soil health .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-iodo-N-methylaniline, and how can reaction conditions be controlled to minimize byproducts?
- Methodological Answer : A two-step approach is commonly employed: (1) Methylation of aniline derivatives (e.g., using methyl iodide under basic conditions) to form N-methylaniline, followed by (2) electrophilic iodination. For iodination, a rapid oxidative iodination protocol using 2-iodosobenzoate as an oxidizing agent at pH 6.4 has been reported, where N,N-dimethylaniline acts as an iodine scavenger to stabilize intermediates . Key parameters include pH control (6.4–7.0), stoichiometric ratios of iodine sources, and temperature (room temperature to 40°C). Byproducts like di-iodinated species can be minimized by limiting iodine excess and reaction time.
Q. How can researchers characterize the purity and structure of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : NMR typically shows a singlet for the N-methyl group (~3.0 ppm) and aromatic protons split into distinct patterns due to iodine's electron-withdrawing effect. NMR will display a peak near 35 ppm for the methyl group and ~90 ppm for the C-I bond .
- Mass Spectrometry : HRMS should confirm the molecular ion peak at m/z 233 (CHIN) with isotopic patterns matching iodine's natural abundance .
- Melting Point : Literature reports a melting point range of 61–63°C for pure this compound .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust (P261, P271) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles (P280) .
- First Aid : In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, irrigate with saline solution .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for applications in catalysis or materials science?
- Methodological Answer : Density Functional Theory (DFT) calculations using functionals like B3LYP/6-311+G(d,p) can model:
- Electron Density Distribution : Iodine's electronegativity induces polarization in the aromatic ring, affecting reactivity in cross-coupling reactions .
- HOMO-LUMO Gaps : Calculate energy gaps to assess suitability as a ligand or charge-transfer agent. Correlate results with experimental UV-Vis spectra (e.g., λmax ~270 nm) .
- Example Data :
| Property | Value (DFT) | Experimental |
|---|---|---|
| HOMO (eV) | -6.2 | -6.1 (CV) |
| LUMO (eV) | -1.8 | -1.7 (UV-Vis) |
Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) is ideal. Key steps:
- Crystal Growth : Use slow evaporation from ethanol/water mixtures.
- Data Collection : At 294 K, collect reflections with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL refines anisotropic displacement parameters. Expect planar geometry for the benzene ring (mean C-C bond length: 1.39 Å) and N–H⋯N hydrogen bonding (2.1 Å) stacking molecules along the a-axis .
Q. How do conflicting NMR and X-ray data for this compound derivatives inform mechanistic hypotheses?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., restricted rotation of the N-methyl group). Strategies:
- Variable-Temperature NMR : Detect coalescence temperatures for conformers.
- DFT Conformational Analysis : Compare energy barriers (<5 kcal/mol suggest room-temperature fluxionality) .
- Case Study : A 2023 study found X-ray data showed planar geometry, while NMR suggested slight puckering due to crystal packing forces .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points (e.g., 61–63°C vs. 58–60°C) for this compound?
- Methodological Answer :
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities (e.g., residual dimethylaniline).
- Recrystallization : Repeat crystallization from hexane/ethyl acetate (1:3) and dry under vacuum (<0.1 mmHg) .
- Interlab Comparison : Cross-validate with differential scanning calorimetry (DSC) at 5°C/min heating rate .
Methodological Tables
Table 1 : Key Spectroscopic Data for this compound
| Technique | Key Signals/Data Points |
|---|---|
| NMR | 3.0 ppm (s, 3H, N–CH), 6.5–7.3 ppm (m, 4H, Ar–H) |
| NMR | 35.2 ppm (N–CH), 90.1 ppm (C–I), 116–138 ppm (Ar–C) |
| HRMS | [M+H] = 233.0004 (calc. 233.0001) |
| Mp | 61–63°C |
Table 2 : Crystallographic Parameters for this compound
| Parameter | Value |
|---|---|
| Space Group | P2/c |
| a, b, c (Å) | 7.21, 8.95, 12.34 |
| β (°) | 98.7 |
| R Factor | 0.045 |
| Hydrogen Bonds | N–H⋯N (2.1 Å) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
